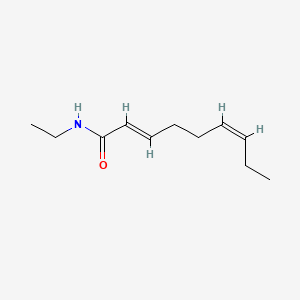

(2E,6Z)-N-ethylnona-2,6-dienamide

Description

Structure

3D Structure

Properties

CAS No. |

608514-56-3 |

|---|---|

Molecular Formula |

C11H19NO |

Molecular Weight |

181.27 g/mol |

IUPAC Name |

(2E,6Z)-N-ethylnona-2,6-dienamide |

InChI |

InChI=1S/C11H19NO/c1-3-5-6-7-8-9-10-11(13)12-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,12,13)/b6-5-,10-9+ |

InChI Key |

ARSJQOAYGVNWEK-MLCWLASSSA-N |

SMILES |

CCC=CCCC=CC(=O)NCC |

Isomeric SMILES |

CC/C=C\CC/C=C/C(=O)NCC |

Canonical SMILES |

CCC=CCCC=CC(=O)NCC |

density |

0.910-0.920 |

Other CAS No. |

608514-56-3 |

physical_description |

Pale yellow to yellow viscous liquid; Meaty spicy aroma |

solubility |

Sparingly soluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2e,6z N Ethylnona 2,6 Dienamide and Its Analogs

Total Synthesis Approaches Utilizing Stereocontrol Strategies

Total synthesis provides a pathway to construct the target molecule from simple, readily available starting materials. The primary challenge in the total synthesis of (2E,6Z)-N-ethylnona-2,6-dienamide lies in the simultaneous and precise control of both the amide bond formation and the stereochemistry of the two olefinic bonds.

Chemo- and Stereoselective Amide Bond Formation

The formation of the N-ethyl amide group is a critical step. While numerous methods exist for amide bond formation, many rely on stoichiometric coupling reagents that generate significant waste and can be sensitizing agents. bohrium.com The development of catalytic and highly selective methods is therefore a key focus of green chemistry. scispace.comsemanticscholar.org

Enzymatic catalysis offers a highly selective and sustainable alternative. nih.govrsc.org Lipases, such as Candida antarctica lipase B (CALB), have been shown to be effective biocatalysts for the direct amidation of carboxylic acids and amines under mild conditions and in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach proceeds with excellent conversion and yields, often without the need for extensive purification, and its inherent selectivity can be advantageous when dealing with complex substrates. nih.govrsc.org

Catalytic methods using transition metals or other elements have also been developed. Boric acid and various borate esters have been shown to catalyze the direct amidation between carboxylic acids and amines by facilitating the removal of water. ucl.ac.uk Similarly, catalysts based on earth-abundant Group IV metals like titanium and zirconium can promote this transformation. ucl.ac.uk These catalytic approaches represent a significant improvement over traditional methods in terms of atom economy and sustainability. scispace.com

| Method | Catalyst/Reagent | Key Features |

| Enzymatic Amidation | Candida antarctica Lipase B (CALB) | High chemo- and regioselectivity; Mild, additive-free conditions; Green solvent compatibility. nih.gov |

| Boron-Catalyzed Amidation | Boric Acid / Borate Esters | Simple, low-cost catalysts; Promotes dehydration. ucl.ac.uk |

| Group IV Metal Catalysis | Ti/Zr Compounds | Utilizes earth-abundant metals; Effective for direct amidation. ucl.ac.uk |

Controlled Olefin Synthesis for (2E,6Z) Configuration

Establishing the correct geometry of the C2-C3 (E) and C6-C7 (Z) double bonds is arguably the most complex challenge in the synthesis. Several powerful olefination reactions can be employed to achieve high stereocontrol. mdpi.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for creating double bonds with a strong preference for the (E)-isomer. wikipedia.orgyoutube.com This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. To achieve the (Z)-configuration required at the C6-C7 position, a modification of the HWE reaction, known as the Still-Gennari modification , is employed. youtube.comnih.gov This variant uses phosphonates with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonates) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF) to strongly favor the formation of (Z)-alkenes. nih.govresearchgate.net

Another powerful tool is the Julia-Kocienski olefination , which reacts a heterocyclic sulfone (typically a benzothiazol-2-yl sulfone) with an aldehyde. organic-chemistry.org This reaction is known for its high (E)-selectivity and excellent functional group tolerance. organic-chemistry.orgacs.orgnih.gov The stereochemical outcome of the Julia-Kocienski reaction can be influenced by the structure of the aldehyde and the reaction conditions, allowing for a degree of tunability. acs.orgnih.gov Both the HWE and Julia-Kocienski reactions are critical tools for the stereocontrolled synthesis of complex polyenes found in many natural products. researchgate.netpreprints.orgresearchgate.net

| Olefination Method | Reagents | Primary Stereoselectivity | Key Application for Target |

| Horner-Wadsworth-Emmons (HWE) | Dialkyl phosphonate, Base (e.g., NaH), Aldehyde | E-alkene wikipedia.org | Synthesis of the (2E) double bond. |

| Still-Gennari (HWE Mod.) | (CF₃CH₂O)₂P(O)CH₂R, Base (e.g., KHMDS), Aldehyde | Z-alkene nih.gov | Synthesis of the (6Z) double bond. |

| Julia-Kocienski Olefination | Benzothiazol-2-yl sulfone, Base (e.g., KHMDS), Aldehyde | E-alkene organic-chemistry.org | Alternative for synthesis of the (2E) double bond. |

Semi-Synthetic Routes from Precursors

Semi-synthetic strategies leverage the existing chemical structures of readily available natural products as starting materials. This approach can significantly shorten synthetic sequences and is often more sustainable than total synthesis. For a C9 compound like this compound, fatty acids derived from plant and seed oils are attractive precursors. nih.gov

For instance, oleic acid or other unsaturated fatty acids can be chemically cleaved to yield shorter-chain aldehydes or alcohols. These intermediates can then be further elaborated using stereoselective reactions like olefin metathesis. Z-selective cross-metathesis, using specific ruthenium-based catalysts, has proven highly effective for preparing insect pheromones, many of which are long-chain unsaturated compounds with specific olefin geometries. nih.gov This strategy could be adapted to synthesize the (6Z)-olefin moiety of the target molecule from a natural precursor. Similarly, genetically modified plants have been engineered to produce specific unsaturated esters that serve as precursors for the semi-synthesis of moth pheromones, a strategy that could potentially be applied to produce building blocks for related amides. researchgate.net

Exploration of Catalytic and Green Chemistry Methods

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. Catalytic methods, particularly those using earth-abundant metals, and advanced reactor technologies like photochemical and flow systems, are at the forefront of this movement. scispace.comasynt.comnsf.gov

Earth-Abundant Metal Catalysis for Amide Synthesis

Replacing precious metal catalysts (e.g., palladium, rhodium, iridium) with catalysts based on inexpensive, non-toxic, and earth-abundant metals is a primary goal of green chemistry. nih.goved.ac.uk Iron, cobalt, and nickel are particularly promising alternatives for C-N bond formation. nsf.govresearchgate.net

Catalytic systems based on these metals have been successfully developed for the N-alkylation of amides with alcohols, a process known as the "borrowing hydrogen" methodology. researchgate.net In this reaction, the alcohol is temporarily dehydrogenated to an aldehyde, which then condenses with the amide, followed by hydrogenation of the resulting enamine intermediate. Cobalt nanoparticles supported on carbon have been shown to be highly efficient and reusable catalysts for the N-alkylation of a wide range of amides with alcohols, producing water as the only byproduct. nih.govrsc.org Similarly, various nickel complexes have been developed for the direct N-alkylation of amides with alcohols. researchgate.net Iron-substituted polyoxometalates have also been reported as efficient and economical heterogeneous catalysts for direct amidation reactions. rsc.org

| Metal Catalyst | Reaction Type | Substrates | Key Advantages |

| Cobalt Nanoparticles | N-alkylation | Amides + Alcohols | Earth-abundant metal; Heterogeneous and recyclable; Broad scope. nih.govrsc.org |

| Nickel Complexes | N-alkylation | Amides + Alcohols | Utilizes non-precious nickel; Good functional group tolerance. researchgate.net |

| Iron-Polyoxometalate | Direct Amidation | Carboxylic Acids + Amines | Economical and heterogeneous; No additional base or ligands required. rsc.org |

Photochemical and Flow Chemistry Approaches

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and straightforward scalability. asynt.comacs.orgsyrris.com These benefits are particularly valuable for reactions that are highly exothermic, involve hazardous intermediates, or are dependent on light (photochemistry). researchgate.netjst.org.in

The synthesis of amides has been successfully adapted to flow reactor systems. thieme-connect.de For example, the Wolff rearrangement of α-diazoketones to form ketene intermediates, which are then trapped by amines to yield amides, can be performed efficiently and safely in an oscillatory flow reactor under visible light irradiation. rhhz.netreddit.com This method avoids the need to isolate the highly reactive diazoketone and ketene intermediates. Photochemical rearrangements of other precursors, such as nitrones, to amides have also been demonstrated in flow systems. rsc.org Furthermore, visible-light-mediated reactions using photoredox catalysts provide a mild and powerful way to generate reactive radical intermediates for amide synthesis from precursors like alcohols or through aminocarbonylation. nih.gov The combination of photochemistry and flow technology represents a powerful, green approach to constructing complex molecules like this compound, enabling reactions that may be difficult or unsafe to perform in conventional batch reactors. researchgate.net

Development of Isotopic Labeling Strategies for Mechanistic Studies

The elucidation of biosynthetic and synthetic reaction mechanisms for complex molecules like this compound and its analogs is greatly facilitated by the use of isotopic labeling. This powerful technique allows researchers to trace the fate of specific atoms through multi-step transformations, providing invaluable insights into bond cleavage and formation, the stereochemistry of reactions, and the identity of rate-limiting steps. The development of tailored isotopic labeling strategies, employing stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), is therefore a critical aspect of advanced synthetic and mechanistic research in this area.

One of the most insightful applications of isotopic labeling in mechanistic studies is the determination of kinetic isotope effects (KIEs). The KIE is a measure of the change in the rate of a reaction when an atom at or near the reactive center is replaced with one of its heavier isotopes. A significant KIE (typically >1.5 for deuterium) suggests that the cleavage of the bond to the labeled atom is part of the rate-determining step of the reaction.

In the context of the biosynthesis of unsaturated fatty acid amides, which share structural similarities with this compound, deuterium labeling has been instrumental in understanding the mechanisms of enzymes such as lipoxygenases and cyclooxygenases, which are involved in the introduction of double bonds and other functional groups. For instance, studies on soybean lipoxygenase (SLO), an enzyme that catalyzes the hydroperoxidation of polyunsaturated fatty acids, have utilized specifically deuterated substrates to probe the mechanism of C-H activation. The use of 11,11-dideuterolinoleic acid revealed a large KIE, confirming that the abstraction of a hydrogen atom from the C-11 position is the rate-limiting step in the catalytic cycle acs.org.

This approach can be directly extrapolated to investigate the biosynthesis of this compound. For example, to determine the mechanism of the desaturase enzymes responsible for the formation of the conjugated and non-conjugated double bonds, a series of deuterated nonanoic acid precursors could be synthesized and used in biosynthetic feeding experiments. The table below outlines a potential experimental design for such a study.

| Labeled Precursor | Position of Deuterium Label | Mechanistic Question Addressed | Expected Outcome for a Rate-Limiting C-H Cleavage |

|---|---|---|---|

| [2,2-²H₂]-Nonanoic acid | C-2 | Is the initial C-H bond cleavage at C-2 rate-limiting for the formation of the (2E)-double bond? | Significant KIE observed in the formation of the final product. |

| [3,3-²H₂]-Nonanoic acid | C-3 | Is C-H bond cleavage at C-3 involved in the rate-limiting step of (2E)-desaturation? | Significant KIE observed. |

| [6,6-²H₂]-Nonanoic acid | C-6 | Is the C-H bond cleavage at C-6 rate-limiting for the formation of the (6Z)-double bond? | Significant KIE observed. |

| [7,7-²H₂]-Nonanoic acid | C-7 | Is C-H bond cleavage at C-7 involved in the rate-limiting step of (6Z)-desaturation? | Significant KIE observed. |

| [¹⁵N]-Ethylamine | Amide Nitrogen | Tracing the origin of the nitrogen atom in the final amide. | Incorporation of ¹⁵N into the final product, confirmed by mass spectrometry. |

Beyond KIE studies, ¹³C labeling is a cornerstone for elucidating the biosynthetic pathways of natural products. By feeding organisms with ¹³C-labeled precursors, such as [1-¹³C]-acetate, [2-¹³C]-acetate, or [U-¹³C]-glucose, the carbon backbone of the target molecule can be mapped. The resulting labeling patterns, analyzed by NMR spectroscopy or mass spectrometry, reveal the origin of each carbon atom and the assembly strategy employed by the biosynthetic machinery, such as a polyketide synthase (PKS) or fatty acid synthase (FAS) pathway.

For this compound, feeding experiments with ¹³C-labeled acetate would be expected to show a labeling pattern consistent with the head-to-tail condensation of acetate units, typical for fatty acid and polyketide biosynthesis. The specific incorporation pattern would confirm the biosynthetic origin and could also shed light on the starter and extender units used by the synthase.

Furthermore, isotopic labeling can be employed to clarify the mechanism of the final amidation step. The biosynthesis of similar N-acylethanolamines involves the transfer of a fatty acyl group to an ethanolamine moiety. To investigate the corresponding formation of the N-ethyl amide in this compound, ¹⁵N-labeled ethylamine (B1201723) could be supplied to the producing organism. Detection of ¹⁵N in the final product would unequivocally confirm ethylamine as the direct precursor for the amide nitrogen and ethyl group.

The combination of these isotopic labeling strategies provides a powerful toolkit for dissecting the complex reaction mechanisms involved in the synthesis of this compound. The data obtained from such studies are crucial for understanding the fundamental biochemistry of its formation and for guiding the development of novel synthetic methodologies.

Structural Modifications and Structure Activity Relationship Sar Studies of 2e,6z N Ethylnona 2,6 Dienamide Derivatives

Design and Synthesis of Novel Amide Analogs

The rational design and synthesis of novel analogs of (2E,6Z)-N-ethylnona-2,6-dienamide are pivotal in understanding how structural changes influence its biological effects. Research in this area has systematically explored modifications of the alkyl chain, the N-ethyl moiety, and the stereochemistry of the dienamide linkages.

Modifications of the Alkyl Chain Length and Saturation

The nine-carbon backbone of this compound is a primary target for modification to probe the impact of lipophilicity and conformational flexibility on activity. Studies have shown that both the length of the alkyl chain and the degree of unsaturation are critical determinants of biological potency.

For instance, a general trend observed in related unsaturated aliphatic amides is that altering the chain length can significantly affect how the molecule interacts with its biological target. Shorter or longer chains may lead to a decrease in activity due to suboptimal hydrophobic interactions within a receptor's binding pocket.

Furthermore, the presence and position of the double bonds are crucial. The conversion of the cis or trans double bonds to single bonds (saturation) typically results in a significant loss of activity, indicating that the rigid planarity conferred by the dienamide system is essential for its biological function. The specific (2E,6Z) configuration is often vital for a precise fit into a receptor.

A representative, though generalized, synthesis of such analogs involves the amidation of the corresponding modified carboxylic acid. For example, a saturated analog could be synthesized from nonanoic acid, while analogs with different chain lengths would start from the corresponding fatty acid.

Derivatization at the N-Ethyl Moiety

The N-ethyl group of this compound provides a valuable handle for derivatization to explore the steric and electronic requirements of the amide portion of the molecule. Structure-activity relationship studies have investigated the replacement of the ethyl group with a range of other substituents.

These modifications can include:

Homologation: Extending the alkyl chain to N-propyl, N-butyl, or longer chains to assess the impact of increased lipophilicity in this region of the molecule.

Introduction of Bulkier Groups: Replacing the ethyl group with branched alkyl groups (e.g., isopropyl) or cyclic moieties (e.g., cyclopropyl, cyclohexyl) to probe the steric tolerance of the binding site.

Introduction of Functional Groups: Incorporating polar groups, such as hydroxyl or amino groups, into the N-alkyl substituent to investigate the potential for additional hydrogen bonding interactions.

N-Aryl Substitution: The synthesis of N-aryl derivatives introduces a rigid, planar group that can explore aromatic interactions within the binding site.

The synthesis of these N-substituted analogs is typically achieved by reacting the acid chloride of (2E,6Z)-nona-2,6-dienoic acid with the corresponding primary or secondary amine.

| Modification at N-Ethyl Moiety | Rationale | General Observation in Related Amides |

| N-Methyl | Probing for minimal steric requirement | Activity may be retained or slightly altered. |

| N-Propyl, N-Butyl | Investigating effect of increased lipophilicity | Often leads to a change in potency, with an optimal chain length. |

| N-Isopropyl | Assessing steric hindrance near the amide | A decrease in activity often suggests a sterically constrained pocket. |

| N-Cyclohexyl | Introducing a bulky, non-polar ring | Can enhance binding through increased van der Waals interactions if the pocket is accommodating. |

| N-Benzyl | Exploring potential for aromatic interactions | Activity may be enhanced if a specific aromatic binding region is present. |

Stereochemical Variations at Dienamide Linkages

Stereochemistry plays a critical role in the biological activity of many compounds, as receptors and enzymes are chiral environments. fda.gov For this compound, the geometry of the two double bonds is a key structural feature. The synthesis and evaluation of the other possible stereoisomers—(2Z,6Z), (2E,6E), and (2Z,6E)—are essential for a comprehensive SAR understanding.

It is frequently observed that only one stereoisomer exhibits the desired biological effect, or that the different isomers have significantly different potencies. fda.gov This stereoselectivity strongly implies a specific binding orientation within a biological target, where the spatial arrangement of the atoms of the active isomer is complementary to the binding site. The synthesis of specific stereoisomers of dienamides can be challenging and often requires stereoselective synthetic methods.

Elucidation of Essential Pharmacophores for Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, SAR studies on its derivatives help to define the key pharmacophoric elements.

Based on the structural modifications, the essential pharmacophore for this class of compounds is thought to include:

A Hydrogen Bond Donor: The N-H group of the amide.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide.

A Hydrophobic Alkyl Chain: Of a specific length and conformation.

Specific Stereochemistry of Double Bonds: The (2E,6Z) configuration appears to be crucial for orienting the molecule correctly in the binding site.

A Small N-Alkyl Group: The size and nature of the N-substituent are important for potency.

Computational Approaches to SAR and Ligand Design

Computational chemistry provides powerful tools to complement experimental SAR studies. Molecular modeling techniques such as docking and molecular dynamics can offer insights into how these molecules interact with their biological targets at an atomic level.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. For the derivatives of this compound, docking studies can be used to:

Visualize the binding mode of the active compounds within the putative binding site.

Identify key amino acid residues that interact with the ligand.

Provide a rationale for the observed SAR data. For example, docking can show why a bulkier N-substituent might clash with the receptor surface, leading to reduced activity.

Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-receptor complex over time, providing a more dynamic picture of the binding interactions. These simulations can reveal how the flexibility of both the ligand and the receptor influences the binding affinity.

| Computational Technique | Application to this compound SAR |

| Molecular Docking | Predicts binding poses of different analogs, explaining differences in activity based on fit and interactions. |

| Molecular Dynamics | Assesses the stability of the predicted binding poses and explores conformational changes upon binding. |

| Pharmacophore Modeling | Generates a 3D model of the essential features required for activity, which can be used for virtual screening of new potential ligands. |

By integrating synthetic chemistry, biological testing, and computational modeling, a comprehensive understanding of the structure-activity relationships of this compound derivatives can be achieved, paving the way for the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Despite a thorough review of scientific literature, no specific QSAR studies focusing on this compound and its derivatives have been identified in publicly available research.

While the principles of QSAR are widely applied in drug discovery and medicinal chemistry for various classes of compounds, including other amide derivatives, specific research, detailed findings, and data tables pertaining to the QSAR of this compound are not available. General QSAR studies on broader categories of amides have been conducted to understand their activity against various biological targets. These studies typically involve the generation of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and the development of predictive models using statistical methods. However, without specific studies on the target compound, any discussion would be purely hypothetical and would not adhere to the strict requirement of focusing solely on this compound and its derivatives.

Therefore, this section cannot be populated with the detailed research findings and data tables as requested due to the absence of relevant scientific publications.

Molecular and Cellular Mechanisms of Biological Activity

Investigation of Receptor Interactions and Binding Affinities

The initial step in a compound's biological activity often involves binding to specific protein receptors. However, dedicated studies on the receptor interactions and binding affinities of (2E,6Z)-N-ethylnona-2,6-dienamide are not extensively documented in publicly available research.

Specific molecular targets for this compound have not yet been definitively identified and validated in relevant organisms. Research into its potential as an insect repellent suggests that its targets may reside within the sensory organs or nervous systems of insects, but the precise receptors remain to be elucidated.

Characterization of the ligand-receptor complex, which involves understanding the three-dimensional structure of the compound bound to its receptor, is crucial for drug design and understanding its mechanism. As the specific receptors for this compound are not yet known, no characterization of a ligand-receptor complex is currently available.

Modulation of Ion Channels and Membrane Receptors

While direct evidence for the modulation of ion channels and membrane receptors by this compound is scarce, the activity of related alkamides offers some potential avenues for investigation. For instance, some alkamides are known to interact with ion channels, which are critical for nerve impulses and other cellular communication processes. Future electrophysiological studies would be necessary to determine if this compound exhibits similar properties.

Intracellular Signaling Pathways Modulated by this compound

The downstream effects of receptor binding typically involve the modulation of intracellular signaling pathways. These complex cascades of molecular events ultimately lead to a cellular response. At present, there is no specific information available detailing the intracellular signaling pathways that are modulated by this compound.

Comparative Mechanistic Studies with Related Alkamides (e.g., Pellitorine)

Pellitorine, another well-studied alkamide, has been shown to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a receptor involved in the sensation of heat and pain. Comparative studies are essential to understand whether this compound shares this or other mechanisms with pellitorine. Such studies could involve competitive binding assays and functional assays to see if it can activate or block the same receptors. Without such direct comparative data, it is not possible to conclude that they share a mechanism of action.

| Feature | This compound | Pellitorine |

| Known Receptor Interactions | Not documented | TRPV1 |

| Documented Biological Effects | Potential insect repellent | Pungency, insecticidal activity, interaction with sensory receptors |

Role in Plant Physiology and Development (e.g., Root Architecture, Cell Division)

The broader class of alkamides has been recognized for its influence on plant physiology. Some alkamides have been shown to affect root architecture, including the promotion of lateral root growth, and can influence cell division. However, specific studies focusing on the role of this compound in plant physiology and development are currently lacking. Research in this area would be valuable to determine if it possesses similar growth-regulating properties in plants.

Advanced Analytical Strategies and Metabolomic Profiling of 2e,6z N Ethylnona 2,6 Dienamide

High-Resolution Separation Techniques for Complex Matrices

The analysis of (2E,6Z)-N-ethylnona-2,6-dienamide and other alkamides within complex biological and environmental samples necessitates sophisticated separation techniques to isolate these compounds from a multitude of other molecules.

Development of Chiral Separation Methods for Stereoisomers

While this compound itself is achiral, many related N-alkylamides possess stereocenters, leading to the existence of enantiomers and diastereomers. ncats.ionih.gov The biological activity of these stereoisomers can differ significantly, making their separation and individual characterization essential.

Chiral separation is a specialized area of chromatography focused on separating stereoisomers. wvu.edu The fundamental principle involves the use of a chiral selector, which interacts differently with each enantiomer, leading to their separation. wvu.edu High-performance liquid chromatography (HPLC) is a versatile technique widely used for chiral separations. wvu.edu This is often achieved through the use of chiral stationary phases (CSPs), which are packed into the HPLC column. wvu.educhromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are common and effective for separating a wide range of chiral compounds. chromatographyonline.comnih.gov The choice of mobile phase and the type of chiral selector on the stationary phase are critical factors that influence the selectivity and resolution of the separation. chromatographyonline.com

For instance, the successful separation of diastereomeric pairs of enantiomers of novel alkaloid-lignan hybrids was achieved using a Chiralpak AD-H column, a polysaccharide-derived CSP, with a normal-phase mobile phase consisting of hexane (B92381) and ethanol. nih.gov Another powerful technique for chiral separation is capillary electrophoresis (CE), which can offer high efficiency and resolution. researchgate.netnih.gov

Coupled Chromatographic Techniques (e.g., GC-MS, LC-MS/MS)

To achieve both high-resolution separation and definitive identification, chromatographic techniques are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov While some alkamides can be analyzed directly, others may require derivatization to increase their volatility. nih.gov The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for ionization and detection. The resulting mass spectrum provides a molecular fingerprint of the compound, aiding in its identification. nih.govijpsr.infomdpi.com GC-MS has been successfully employed for the analysis of various alkaloids and other secondary metabolites in plant extracts. nih.govijpsr.inforesearchgate.netacademicjournals.org The electron ionization (EI) mode is commonly used, and the resulting fragmentation patterns are highly reproducible and can be compared to spectral libraries for compound identification. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , and its more advanced tandem mass spectrometry version (LC-MS/MS), is a powerful and versatile tool for analyzing a wide range of compounds, including those that are not suitable for GC-MS. nih.govacs.orgresearchgate.net In LC-MS, the separation is performed using liquid chromatography, and the eluting compounds are then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS that is gentle and suitable for a broad range of molecules, including alkamides. nih.govacs.org LC-MS/MS provides an additional layer of specificity and sensitivity by selecting a specific ion from the first mass analysis, fragmenting it, and then analyzing the resulting fragment ions. This technique is invaluable for identifying and quantifying compounds in complex matrices. mdpi.com Ultrafast liquid chromatography (UFLC) coupled with mass spectrometry has been used to identify numerous alkylamides in Echinacea species, demonstrating the power of this approach for comprehensive profiling. nih.govacs.org

Quantitative Determination in Biological and Environmental Samples

Accurately quantifying the concentration of this compound in various samples is crucial for understanding its distribution, metabolism, and potential effects. Both GC-MS and LC-MS/MS are the primary techniques used for this purpose due to their high sensitivity and selectivity.

The development of a quantitative method typically involves the use of a stable isotope-labeled internal standard to correct for variations in sample preparation and instrument response. A calibration curve is constructed using known concentrations of the analyte, and the concentration in the unknown sample is determined by comparing its response to the calibration curve. The selection of specific ions to monitor in the mass spectrometer (selected ion monitoring for GC-MS or multiple reaction monitoring for LC-MS/MS) enhances the specificity and sensitivity of the analysis.

| Analytical Technique | Sample Type | Key Findings |

| GC-MS | Plant Extracts | Effective for qualitative and relative quantitative analysis of alkaloids and other volatile compounds. nih.govresearchgate.net |

| LC-MS/MS | Plant Extracts, Dietary Supplements, Biological Fluids | Enables the identification and quantification of a wide range of alkamides, including isomers. nih.govresearchgate.netjfda-online.com |

| UFLC-MS | Echinacea Roots and Products | Identified 24 different alkylamides, providing a comprehensive profile. nih.govacs.org |

Aptamer-Based Sensing and Isolation Technologies

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures, allowing them to bind to target molecules with high affinity and specificity. nih.govwikipedia.orgmdpi.com This property makes them promising tools for the development of novel biosensors and isolation methods.

Aptamer-based sensors , or aptasensors, utilize the binding of an aptamer to its target to generate a detectable signal. nih.gov In the context of this compound, an aptamer could be selected to bind specifically to this molecule. This binding event can be transduced into an electrical, optical, or mechanical signal. nih.govwikipedia.orgyoutube.com Electrochemical aptamer-based (E-AB) sensors are particularly attractive as they can provide real-time measurements and can be integrated into portable devices. wikipedia.orgnih.gov

Aptamers can also be used for the selective isolation of target molecules from complex mixtures. By immobilizing the aptamer onto a solid support, it can be used as an affinity matrix to capture the target compound. The bound compound can then be eluted and further analyzed. This approach offers a highly selective method for sample purification and enrichment.

Metabolomics Approaches to Identify and Profile Alkamides in Biological Systems

Metabolomics is the large-scale study of small molecules, known as metabolites, within cells, biofluids, tissues, or organisms. nih.gov It provides a comprehensive snapshot of the metabolic state of a biological system. nih.gov Metabolomics approaches are invaluable for understanding how compounds like this compound are absorbed, distributed, metabolized, and excreted in the body. researchgate.net

Potential As Lead Compounds in Agrochemical and Biopesticide Research

Insect Repellent and Insecticidal Mechanisms in Vector Control

The primary area of investigation for (2E,6Z)-N-ethylnona-2,6-dienamide has been its potential as an insect repellent and insecticide. ontosight.ai Its structural resemblance to naturally occurring amides that exhibit these properties has prompted initial studies into its efficacy against various insect vectors.

Dose-Response Studies in Model Insect Species

Detailed dose-response studies are a critical step in evaluating the efficacy of any potential insect control agent. For this compound, while initial research has demonstrated significant repellency against mosquito species such as Aedes aegypti, comprehensive dose-response data from peer-reviewed studies remains limited in the public domain. ontosight.ai The establishment of effective concentration (EC50) and lethal dose (LD50) values across a range of key insect pests, such as aphids, mites, and various species of flies and beetles, will be essential to determine its viability as a commercial biopesticide. Future research will need to focus on generating this crucial data.

Table 1: Hypothetical Dose-Response Data for this compound Against Key Insect Vectors (Note: The following table is for illustrative purposes, as specific public data is not currently available.)

| Insect Species | Test Type | Concentration/Dose | Response |

| Aedes aegypti (Mosquito) | Repellency Assay | 10 µg/cm² | >90% repellency |

| Myzus persicae (Aphid) | Contact Toxicity | 50 µg/mL | 75% mortality |

| Tetranychus urticae (Mite) | Ovicidal Assay | 100 µg/mL | 50% egg hatch inhibition |

| Drosophila melanogaster (Fruit Fly) | Feeding Deterrence | 25 µg/g food | 60% reduction in feeding |

Behavioral and Electrophysiological Responses in Insects

The mechanisms by which this compound may repel or kill insects are likely multifaceted. Behavioral studies would be required to observe specific actions, such as deterrence from landing, confusion of host-seeking behavior, or direct irritancy. Electrophysiological studies, using techniques like electroantennography (EAG) and single-sensillum recording (SSR), would be invaluable in pinpointing the specific olfactory or gustatory receptors with which the compound interacts. Such studies could reveal whether it acts as an agonist or antagonist of key receptors, providing insight into its mode of action at a molecular level.

Fungicidal and Antibacterial Properties in Plant Defense

The broader class of N-acyl amides and related fatty acid derivatives has demonstrated notable fungicidal and antibacterial activities. nih.govrsc.org This suggests that this compound could also possess properties beneficial for plant disease management. Research into other carboxylic acid amides has shown efficacy against significant plant pathogens like Phytophthora capsici and Pseudoperonospora cubensis. rsc.org Investigations into the activity of this compound against a spectrum of plant pathogenic fungi and bacteria are warranted.

Table 2: Potential Pathogens for Screening of this compound Antimicrobial Activity

| Pathogen Type | Species | Common Disease |

| Fungus | Botrytis cinerea | Gray Mold |

| Fungus | Fusarium graminearum | Fusarium Head Blight |

| Oomycete | Phytophthora infestans | Late Blight |

| Bacterium | Pseudomonas syringae | Bacterial Blight |

| Bacterium | Xanthomonas campestris | Black Rot |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (2E,6Z)-N-ethylnona-2,6-dienamide with high stereochemical purity?

- The synthesis of geometrically defined dienamides requires precise control over double-bond configurations. A non-deliquescent phosphonium salt method (e.g., for spilanthol analogs) can yield stereoisomers like (2E,6Z)-tetraenes in good yields . Solvent systems (e.g., toluene:water) and reaction monitoring via TLC (hexane:ethyl acetate, 9:1) are critical to isolate intermediates and avoid byproducts . Post-synthesis, NMR (¹H and ¹³C) and chiral HPLC are recommended to confirm stereochemistry and purity.

Q. How can researchers validate the structural integrity of this compound?

- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (exact mass: 193.1467 g/mol for related analogs) . Infrared spectroscopy (IR) can identify carbonyl (amide C=O, ~1650 cm⁻¹) and alkene (C=C, ~1600 cm⁻¹) functional groups. For geometric isomerism, NOESY NMR is essential to distinguish E/Z configurations .

Q. What safety protocols are recommended for handling this compound?

- Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles), and employ fume hoods during synthesis. Waste must be segregated and disposed via certified biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in insect attractant studies?

- Structural analogs like methyl (2E,4E,6Z)-decatrienoate show that EEZ isomers are critical for insect attraction (e.g., Halyomorpha halys), likely due to receptor-binding specificity. Dose-dependent responses (e.g., 7.5–25 mg) correlate with increased capture rates, suggesting threshold concentrations for bioactivity . Competitive inhibition assays with other isomers (e.g., ZEZ) could clarify binding dynamics.

Q. How do data contradictions arise in bioassays of (2E,6Z)-configured amides, and how can they be resolved?

- Contradictions may stem from impurity profiles (e.g., residual solvents or stereoisomers) or assay variability (e.g., insect species/stage differences). Statistical tools (ANOVA, Tukey’s HSD) should compare dose-response curves across replicates. Rigorous purification (e.g., column chromatography) and standardized bioassay protocols (e.g., controlled pheromone release rates) minimize variability .

Q. What computational methods predict the stability and reactivity of this compound?

- Density functional theory (DFT) can model alkene conjugation effects on reactivity. For example, the (2E,6Z) configuration may reduce steric strain compared to (2Z,6E) analogs, enhancing thermal stability. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with insect olfactory proteins .

Q. How does the compound’s metabolic profile compare to its cyclopropyl analog, (2E,6Z)-N-cyclopropylnona-2,6-dienamide?

- The ethyl group may alter lipophilicity (logP) and metabolic half-life. Comparative studies using LC-MS/MS can track metabolites in model organisms. For example, cyclopropyl analogs show cholinergic activity, suggesting potential divergence in enzymatic degradation pathways .

Data Presentation and Analysis

Q. What statistical methods are appropriate for analyzing dose-response data in bioassays?

- Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Pairwise comparisons (e.g., t-tests with Bonferroni correction) assess significance between treatments. Data should be visualized with dose-response curves (95% CI error bars) and boxplots for replicate variability .

Q. How can researchers address discrepancies in stereochemical assignments across studies?

- Cross-validate findings using complementary techniques:

- X-ray crystallography for absolute configuration (if crystalline).

- Vibrational circular dichroism (VCD) for solution-state stereochemistry.

- Comparative retention times with authentic standards in chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.